molecular formula C8H6BrNS B11759902 7-Bromo-4-methylbenzothiazole

7-Bromo-4-methylbenzothiazole

Cat. No.: B11759902
M. Wt: 228.11 g/mol
InChI Key: QFTJBTQBZJADQB-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are often used in medicinal chemistry due to their potential therapeutic applications.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

7-bromo-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3

InChI Key

QFTJBTQBZJADQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1,3-benzothiazole typically involves the reaction of 4-methyl-1,3-benzothiazole with bromine. One common method includes the bromination of 4-methyl-1,3-benzothiazole using bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 7-bromo-4-methyl-1,3-benzothiazole may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties depending on the substituents introduced .

Scientific Research Applications

7-Bromo-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as tuberculosis and cancer.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. It can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methyl-1,3-benzothiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This combination of substituents can enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

7-Bromo-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique molecular structure that includes a bromine atom and a methyl group. This compound has garnered attention for its significant biological activities , particularly in antimicrobial and anticancer research.

  • Molecular Formula : C8H6BrN1S1
  • Molecular Weight : 228.11 g/mol
  • Structure : The compound features a fused bicyclic structure containing sulfur and nitrogen atoms, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, which disrupts the integrity of the bacterial cell.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. This effect is particularly noted in various cancer cell lines, where the compound interferes with cellular processes leading to tumor growth inhibition .

Cancer Cell Line Effect Mechanism Reference
MCF-7 (breast cancer)Apoptosis inductionTargeting signaling pathways
HeLa (cervical cancer)Proliferation inhibitionInterference with cellular processes

Study on Antimicrobial Effects

A study conducted on the antimicrobial activity of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antibacterial properties. The study utilized standard agar diffusion methods to assess the effectiveness of the compound against these pathogens.

Study on Anticancer Effects

In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. Furthermore, cell cycle analysis indicated G0/G1 phase arrest, suggesting that the compound effectively inhibits cell proliferation through cell cycle regulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. For antimicrobial effects, it may inhibit enzymes involved in bacterial cell wall synthesis. In anticancer applications, it could interfere with signaling pathways that regulate cell growth and apoptosis.

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